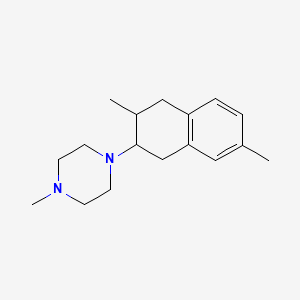
1-Methyl-4-(1,2,3,4-tetrahydro-3,7-dimethylnaphthalen-2-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(1,2,3,4-tetrahydro-3,7-dimethylnaphthalen-2-yl)piperazine is an organic compound with a complex structure that includes a piperazine ring and a tetrahydronaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(1,2,3,4-tetrahydro-3,7-dimethylnaphthalen-2-yl)piperazine typically involves the reaction of 1,2,3,4-tetrahydro-3,7-dimethylnaphthalene with piperazine under specific conditions. The reaction may require a catalyst and is often carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(1,2,3,4-tetrahydro-3,7-dimethylnaphthalen-2-yl)piperazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents like dichloromethane or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Methyl-4-(1,2,3,4-tetrahydro-3,7-dimethylnaphthalen-2-yl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its ability to modulate biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(1,2,3,4-tetrahydro-3,7-dimethylnaphthalen-2-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure with a tetrahydroisoquinoline moiety.
1-Methyl-1,2,3,6-tetrahydropyridine: Contains a tetrahydropyridine ring instead of a tetrahydronaphthalene moiety.
1-Methyl-1,2,3,4-tetrahydronaphthalene: Lacks the piperazine ring present in the target compound.
Uniqueness
1-Methyl-4-(1,2,3,4-tetrahydro-3,7-dimethylnaphthalen-2-yl)piperazine is unique due to its combination of a piperazine ring and a tetrahydronaphthalene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C17H26N2 |
|---|---|
Molecular Weight |
258.4 g/mol |
IUPAC Name |
1-(3,7-dimethyl-1,2,3,4-tetrahydronaphthalen-2-yl)-4-methylpiperazine |
InChI |
InChI=1S/C17H26N2/c1-13-4-5-15-11-14(2)17(12-16(15)10-13)19-8-6-18(3)7-9-19/h4-5,10,14,17H,6-9,11-12H2,1-3H3 |
InChI Key |
HXQWYDLQOIUDTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(CC1N3CCN(CC3)C)C=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















